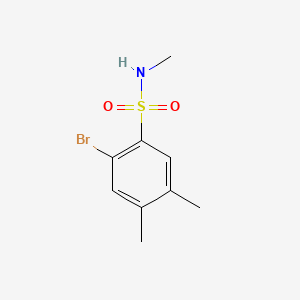![molecular formula C14H14O3S B1173137 [(Z)-pentylideneamino]urea CAS No. 13183-22-7](/img/structure/B1173137.png)
[(Z)-pentylideneamino]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(Z)-pentylideneamino]urea is a derivative of valeraldehyde, formed through the reaction of valeraldehyde with semicarbazide. Semicarbazones are a class of compounds known for their versatile biological activities, including antimicrobial, anticonvulsant, and anticancer properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: [(Z)-pentylideneamino]urea is typically synthesized through a condensation reaction between valeraldehyde and semicarbazide. The reaction is carried out in a solvent such as methanol or ethanol, often under reflux conditions. The general reaction scheme is as follows:
Valeraldehyde+Semicarbazide→Valeraldehyde Semicarbazone+Water
Industrial Production Methods: While specific industrial production methods for valeraldehyde semicarbazone are not extensively documented, the synthesis generally follows the same principles as laboratory preparation. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: [(Z)-pentylideneamino]urea can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it back to valeraldehyde or other reduced forms.
Substitution: It can participate in substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation: Valeric acid.
Reduction: Valeraldehyde.
Substitution: Various substituted semicarbazones.
Wissenschaftliche Forschungsanwendungen
[(Z)-pentylideneamino]urea has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in analytical chemistry.
Biology: It has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial strains.
Industry: It is used in the production of pharmaceuticals and agrochemicals, leveraging its biological activities.
Wirkmechanismus
The mechanism of action of valeraldehyde semicarbazone involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and protein function . Its anticonvulsant properties are believed to result from its interaction with neurotransmitter receptors, modulating neuronal activity .
Vergleich Mit ähnlichen Verbindungen
- Acetaldehyde semicarbazone
- Benzaldehyde semicarbazone
- Butyraldehyde semicarbazone
Comparison: [(Z)-pentylideneamino]urea is unique due to its specific alkyl chain length, which influences its physical and chemical properties. Compared to acetaldehyde semicarbazone and benzaldehyde semicarbazone, valeraldehyde semicarbazone has a longer alkyl chain, affecting its solubility and reactivity. Its biological activities also differ, with some semicarbazones showing more potent antimicrobial or anticonvulsant effects .
Eigenschaften
CAS-Nummer |
13183-22-7 |
|---|---|
Molekularformel |
C14H14O3S |
Molekulargewicht |
0 |
Synonyme |
Valeraldehyde semicarbazone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2,5-diethoxyphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B1173056.png)






